PD-118057 is a synthetic compound identified as a potent enhancer of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. [] It is classified as a type 2 hERG1 agonist due to its specific mechanism of action. [, ] This compound is primarily used in scientific research to investigate the biophysical properties and pharmacological modulation of hERG1 channels. [, , , , , , ]
Structure-Activity Relationship Studies: Exploring modifications to the PD-118057 structure could identify analogs with enhanced potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents. [, ]
Investigating Therapeutic Potential: While currently a research tool, further investigations are needed to explore the potential therapeutic applications of PD-118057 or its derivatives in managing cardiac arrhythmias and other conditions associated with hERG1 channel dysfunction. [, ]
Developing Novel Screening Assays: PD-118057 can serve as a template for developing high-throughput screening assays to identify novel hERG1 channel activators, expanding the repertoire of tools available for drug discovery and research in this field. [, ]
Understanding Tissue-Specific Effects: Examining the effects of PD-118057 on hERG1 channels in different tissues beyond the heart could reveal its potential roles in other physiological processes and contribute to a more comprehensive understanding of hERG1 channel biology. []
PD-118057 is classified as a potassium channel activator, specifically targeting the hERG1 potassium channels. These channels are integral to cardiac repolarization, making PD-118057 relevant in studies related to cardiac health, arrhythmias, and conditions such as long QT syndrome. The compound is also explored in neuroscience for its effects on neuronal excitability.
The synthesis of PD-118057 involves several key steps, typically starting from readily available precursors. The general synthetic route includes:
The molecular structure of PD-118057 reveals several important features:
Molecular modeling studies have indicated that PD-118057 binds to specific sites on the hERG1 channel, which enhances potassium conductance by reducing channel inactivation rates. This binding interaction is critical for its pharmacological effects on cardiac repolarization.
PD-118057 can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions utilized during the reaction processes.
The mechanism of action of PD-118057 primarily involves its interaction with hERG potassium channels.
PD-118057 exhibits several notable physical and chemical properties:
The compound's properties make it suitable for various experimental applications, particularly in pharmacological assays assessing its effects on ion channels.
PD-118057 has several scientific applications:
The human ether-à-go-go-related gene (hERG or Kv11.1) encodes the α-subunit of potassium channels responsible for the rapid delayed rectifier K⁺ current (IKr). This current is critical for phase 3 repolarization of cardiac action potentials, where it terminates the plateau phase by enabling rapid K⁺ efflux. Unlike other voltage-gated K⁺ channels, hERG exhibits unique gating kinetics: slow activation coupled with extremely fast, voltage-dependent inactivation. During depolarization, rapid P-type inactivation limits outward current flow, but upon repolarization, channels recover from inactivation faster than they deactivate, generating a characteristic "hooked" tail current that peaks at approximately -40 mV [2] [9]. This kinetic profile allows hERG to act as a biological rectifier, ensuring timely repolarization and preventing arrhythmogenic prolonged depolarization. Structurally, hERG channels lack the Pro-X-Pro motif in S6 helices found in other Kv channels, resulting in a larger central cavity that contributes to their unique pharmacology [3] [9].
Dysfunction of hERG channels underlies both congenital and acquired forms of Long QT Syndrome (LQTS), disorders characterized by delayed ventricular repolarization and heightened risk of torsades de pointes arrhythmia. Approximately 300 mutations in KCNH2 (the gene encoding hERG) cause type 2 congenital LQTS (LQT2), which accounts for 25–30% of inherited cases [4] [9]. These mutations typically reduce IKr through four mechanisms:
Acquired LQTS arises predominantly from unintended pharmacological blockade of hERG by diverse drugs (e.g., antibiotics, antipsychotics). These compounds bind promiscuously to the channel’s inner cavity, exploiting its larger volume and hydrophobic residues (e.g., Tyr652, Phe656) to physically obstruct ion conduction [3] [9]. Both congenital and acquired forms prolong the cardiac action potential duration (APD), creating an electrophysiological substrate for re-entrant arrhythmias.
Historically, hERG has been targeted for inhibition due to its susceptibility to unintended drug binding, leading to withdrawals of medications like terfenadine and cisapride. However, strategic activation of hERG represents a promising approach for treating LQTS. Pharmacological activators are classified into two categories:
Table 1: Classification of hERG Channel Modulators
Type | Prototype Compound | Primary Mechanism | Binding Site |
---|---|---|---|
Blockers | E-4031, Dofetilide | Pore cavity occlusion | S6 residues (Tyr652, Phe656) |
Type 1 Activators | RPR260243 | Slowed deactivation + attenuated inactivation | Intracellular S5/S6 interface |
Type 2 Activators | PD-118057 | Attenuated inactivation (no deactivation effect) | Pore helix/S6 interface |
Activators counteract APD prolongation by enhancing outward IKr, offering a mechanistically targeted therapy for repolarization deficiency [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7